1-methoxy-4-(3-phenoxypropoxy)benzene
Description
1-Methoxy-4-(3-phenoxypropoxy)benzene is a synthetic aromatic ether characterized by a central benzene ring substituted with a methoxy group (-OCH₃) at the para position and a 3-phenoxypropoxy chain (-O-(CH₂)₃-O-C₆H₅) at the adjacent para position. For instance, similar compounds are synthesized via palladium-catalyzed cross-coupling or nickel-mediated allylic ether reactions .
Properties
IUPAC Name |
1-methoxy-4-(3-phenoxypropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-17-14-8-10-16(11-9-14)19-13-5-12-18-15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAGRGQLLLTWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Functional Comparisons
- Oxidation Behavior: 1-Methoxy-4-(1-methylethyl)benzene undergoes oxidation to form hydroperoxides and ketones, highlighting the sensitivity of alkyl substituents to radical-mediated oxidation .
- Catalytic Isomerization: Methyl chavicol isomerizes to trans-anethole with 89% selectivity using K₂CO₃/Al₂O₃ catalysts, demonstrating the role of alkene geometry in biological activity .
- Synthetic Routes: 1-Methoxy-4-(phenylethynyl)benzene is synthesized via palladium-catalyzed coupling, a method applicable to the target compound if propargyl or aryl halide precursors are used . Nickel-catalyzed allylic ether coupling (as in ) could also be adapted for introducing the phenoxypropoxy chain.
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